吡啶吡咯烯 A

描述

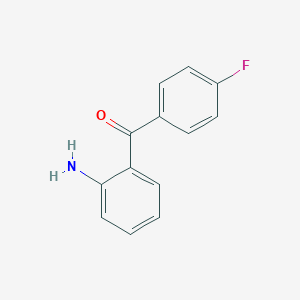

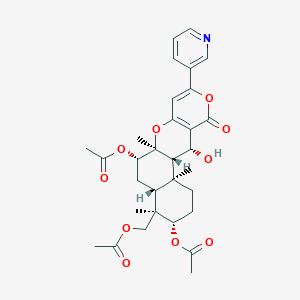

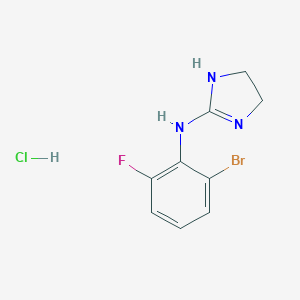

Pyripyropene A is a meroterpenoid compound produced by the fungus Aspergillus fumigatus. It is known for its potent inhibitory activity against acyl-coenzyme A: cholesterol acyltransferase (ACAT), specifically the ACAT-2 isoform. This unique feature makes pyripyropene A a promising lead for cholesterol-lowering and anti-atherosclerotic drugs .

科学研究应用

吡咯嘧啶酮 A 具有广泛的科学研究应用:

作用机制

吡咯嘧啶酮 A 通过抑制酰基辅酶 A: 胆固醇酰基转移酶 (ACAT) 发挥其作用。它特异性地抑制主要在肝脏和肠道中表达的 ACAT-2 亚型。 这种抑制阻止了胆固醇的酯化,从而降低了体内的胆固醇水平 .

类似化合物:

地衣毒素: 这些也是具有类似生物合成途径的真菌代谢产物。

阿里苏加辛: 另一组具有类似结构和生物活性的真菌代谢产物。

山药地衣毒素 B: 一种具有类似主链结构但官能团不同的化合物

独特性: 吡咯嘧啶酮 A 的独特性在于它对 ACAT-2 亚型的选择性抑制,使其成为降低胆固醇药物的有前景的先导化合物。 它强大的杀虫活性也使其与其他类似化合物区别开来 .

生化分析

Biochemical Properties

Pyripyropene A interacts with the enzyme ACAT2, inhibiting its activity . ACAT2 is responsible for the intracellular esterification of cholesterol . Pyripyropene A’s interaction with ACAT2 is highly selective, making it a unique tool for studying the role of ACAT2 in cholesterol metabolism .

Cellular Effects

Pyripyropene A has been shown to have significant effects on various types of cells. It exhibits anti-proliferative activity against human umbilical vein endothelial cells . It also reduces total cholesterol levels in plasma and atherosclerotic lesion area in mouse models .

Molecular Mechanism

The molecular mechanism of Pyripyropene A involves its binding to ACAT2, inhibiting the enzyme’s activity . This inhibition disrupts the normal process of cholesterol esterification within cells, leading to altered cholesterol metabolism .

Temporal Effects in Laboratory Settings

Over time, the effects of Pyripyropene A can change. For instance, some derivatives of Pyripyropene A showed higher insecticidal activities against aphids than the original compound . All of the Pyripyropene A metabolites observed in liver microsomes and plasma markedly decreased ACAT2 inhibitory activity .

Dosage Effects in Animal Models

The effects of Pyripyropene A vary with different dosages in animal models. For example, oral administration of Pyripyropene A to apolipoprotein E-knockout mice at 10-50 mg/kg per day for 12 weeks can lower the levels of plasma cholesterol and hepatic cholesterol .

Metabolic Pathways

Pyripyropene A is involved in the cholesterol metabolism pathway, where it interacts with the enzyme ACAT2 . It inhibits ACAT2, disrupting the normal process of cholesterol esterification .

Subcellular Localization

Given its interaction with ACAT2, an enzyme found in the endoplasmic reticulum, it is likely that Pyripyropene A also localizes to this organelle .

准备方法

合成路线和反应条件: 吡咯嘧啶酮 A 的生物合成涉及几个关键步骤:

非萜类起始单元的制备: 这涉及多酮前体的合成。

非萜类部分的异戊烯化: 多酮前体经异戊烯化形成异戊烯化中间体。

异戊烯基的烯烃环氧化: 异戊烯化中间体然后被环氧化。

质子化引发的异戊烯基部分的环化: 该步骤涉及环氧化中间体的环化。

环化中间体的各种修饰: 最后的步骤包括羟基化和甲基化等修饰,以生成吡咯嘧啶酮 A.

工业生产方法: 吡咯嘧啶酮 A 的工业生产可以通过使用烟曲霉的發酵工艺实现。 发酵液然后被提取和纯化以分离吡咯嘧啶酮 A .

化学反应分析

反应类型: 吡咯嘧啶酮 A 经历各种化学反应,包括:

氧化: 吡咯嘧啶酮 A 可以被氧化形成各种衍生物。

还原: 还原反应可以改变吡咯嘧啶酮 A 中存在的官能团。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和烷基化剂等试剂通常被使用

相似化合物的比较

Territrems: These are also fungal meroterpenoids with similar biosynthetic pathways.

Arisugacins: Another group of fungal meroterpenoids with similar structures and biological activities.

Yaminterritrem B: A compound with a similar backbone structure but different functional groups

Uniqueness: Pyripyropene A is unique due to its selective inhibition of the ACAT-2 isoform, making it a promising lead for cholesterol-lowering drugs. Its potent insecticidal activity also sets it apart from other similar compounds .

属性

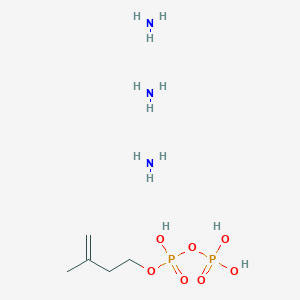

IUPAC Name |

[(1S,2S,5S,6R,7R,9S,10S,18R)-5,9-diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37NO10/c1-16(33)38-15-30(5)22-13-24(40-18(3)35)31(6)27(29(22,4)10-9-23(30)39-17(2)34)26(36)25-21(42-31)12-20(41-28(25)37)19-8-7-11-32-14-19/h7-8,11-12,14,22-24,26-27,36H,9-10,13,15H2,1-6H3/t22-,23+,24+,26+,27-,29+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMQOFWSZRQWEV-RVTXXDJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@]1([C@H](CC[C@]2([C@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017602 | |

| Record name | Pyripyropene A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147444-03-9 | |

| Record name | Pyripyropene A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147444-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyripyropene A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147444039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyripyropene A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R,4aR,6S,6aS,12R,12aS,12bS)-4-(acetoxymethyl)-12-hydroxy-4,6a,12b-trimethyl-11-oxo-9-(pyridin-3-yl)-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-2H,11H-benzo[f]pyrano[4,3-b]chromene-3,6-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of pyripyropene A (PPPA)?

A1: PPPA is a potent and selective inhibitor of acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT2). [, , , , , ]

Q2: How does PPPA interact with ACAT2?

A2: PPPA binds to a unique motif within the fifth putative transmembrane domain of ACAT2, specifically interacting with amino acid residues Q492, V493, and S494. This interaction is non-covalent and does not appear to alter the oligomeric structure of the enzyme. []

Q3: What are the downstream consequences of ACAT2 inhibition by PPPA?

A3: ACAT2 inhibition by PPPA reduces intestinal cholesterol absorption and lowers the levels of plasma cholesterol, particularly in chylomicrons, very-low-density lipoproteins (VLDL), and low-density lipoproteins (LDL). It also decreases hepatic cholesterol content and the ratio of cholesteryl oleate to cholesteryl linoleate in VLDL- and LDL-derived cholesteryl esters. These effects collectively contribute to its anti-atherosclerotic activity. [, , , ]

Q4: What is the molecular formula and weight of PPPA?

A4: The molecular formula of PPPA is C31H37NO10, and its molecular weight is 583.63 g/mol. []

Q5: What spectroscopic techniques have been used to elucidate the structure of PPPA?

A5: Nuclear magnetic resonance (NMR) spectroscopy, including various 1D and 2D NMR experiments, has been extensively used for the structure elucidation of PPPA. Additionally, mass spectrometry (MS) has been employed to determine its molecular weight and fragmentation pattern. []

Q6: Does PPPA exhibit any catalytic properties?

A6: PPPA itself does not possess catalytic activity. It acts as an enzyme inhibitor, specifically targeting ACAT2. [, , , , , ]

Q7: What are the potential therapeutic applications of PPPA?

A7: PPPA shows promise as a potential therapeutic agent for treating or preventing atherosclerosis and hypercholesterolemia due to its ability to inhibit ACAT2 and lower cholesterol levels. [, , , ]

Q8: How do modifications to the PPPA structure affect its ACAT inhibitory activity?

A8: Extensive SAR studies have revealed that the pyridine-pyrone moiety of PPPA is crucial for its potent ACAT inhibitory activity. Modifications to this moiety generally lead to a significant decrease in activity. [, ]

Q9: Which structural modifications have been explored to improve the potency and selectivity of PPPA?

A9: Researchers have investigated modifications at the four hydroxyl groups of PPPA, as well as the introduction of 1,11-cyclic acetals. These modifications have yielded derivatives with improved in vitro ACAT inhibitory activity and increased selectivity for ACAT2 over ACAT1. [, ]

Q10: What is the significance of the 7-O-acyl group in PPPA analogs?

A10: The 7-O-acyl group plays a crucial role in the ACAT inhibitory activity of PPPA analogs. For instance, the 7-O-n-valeryl derivative exhibits significantly improved potency compared to PPPA. []

Q11: What is known about the stability of PPPA under various conditions?

A11: While specific stability data for PPPA is limited in the provided research, it's been shown that modifications like the introduction of methanesulfonyl group at the 11-hydroxyl group can increase in vivo efficacy, suggesting potential stability improvements. []

Q12: What is the in vivo efficacy of PPPA in animal models of atherosclerosis?

A12: PPPA has demonstrated significant atheroprotective activity in animal models. In apolipoprotein E knockout (Apoe−/−) mice, oral administration of PPPA lowered plasma cholesterol levels, reduced hepatic cholesterol content, and decreased atherosclerotic lesion areas in the aorta and heart. [, ]

Q13: Has resistance to PPPA or its derivatives been observed?

A14: While resistance to PPPA itself has not been extensively documented in the provided research, studies on afidopyropen, a derivative of PPPA used as an insecticide, have reported the emergence of resistance in whitefly populations. []

Q14: What are the potential mechanisms of resistance to afidopyropen?

A15: Resistance to afidopyropen in whiteflies appears to involve metabolic resistance, particularly through the cytochrome P450 monooxygenase pathway. Synergistic effects with piperonyl butoxide (PBO), a P450 inhibitor, suggest the involvement of these enzymes in detoxification. []

Q15: What tools and resources have been instrumental in PPPA research?

A15: Key tools and resources in PPPA research include:

- Microbial screening programs: These programs have been crucial in identifying PPPA-producing fungal strains. [, ]

- Heterologous expression systems: These systems have enabled the production of PPPA and its intermediates in more readily manipulated organisms, facilitating biosynthetic studies. []

- Chemical synthesis and modification: Synthetic chemistry approaches have been essential for generating PPPA analogs and exploring structure-activity relationships. [, , , , ]

- In vitro ACAT activity assays: These assays have provided a rapid and efficient method for evaluating the potency and selectivity of PPPA and its derivatives. []

- Animal models of atherosclerosis: These models, such as Apoe−/− mice, have been invaluable in demonstrating the in vivo efficacy of PPPA in preventing and treating atherosclerosis. [, ]

Q16: What are the key historical milestones in PPPA research?

A18: * Discovery and isolation: PPPA was initially discovered and isolated from the fungus Aspergillus fumigatus FO-1289 during a screening program for novel ACAT inhibitors. []* Identification as an ACAT2-selective inhibitor: PPPA was identified as the first highly selective inhibitor of ACAT2, distinguishing it from other ACAT inhibitors that target both ACAT1 and ACAT2. [, , , , , ]* Demonstration of in vivo efficacy: PPPA demonstrated significant atheroprotective effects in animal models, validating ACAT2 as a therapeutic target for atherosclerosis. [, ]* Development of more potent and selective derivatives: SAR studies have led to the development of PPPA derivatives with enhanced potency and selectivity for ACAT2, further strengthening its therapeutic potential. [, ]

Q17: What are the cross-disciplinary aspects of PPPA research?

A17: PPPA research exemplifies a multidisciplinary approach, drawing upon expertise from various fields, including:

- Microbiology: Isolation and characterization of PPPA-producing fungal strains. [, ]

- Natural product chemistry: Isolation, structural elucidation, and chemical modification of PPPA. [, , , , ]

- Biochemistry: Elucidation of the mechanism of action of PPPA and its interaction with ACAT2. []

- Pharmacology: Evaluation of the in vitro and in vivo efficacy of PPPA and its derivatives. [, , ]

- Medicinal chemistry: Design and synthesis of novel PPPA analogs with improved pharmacological properties. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B132663.png)